1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Description

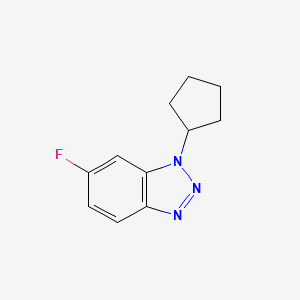

Structure

2D Structure

Properties

IUPAC Name |

1-cyclopentyl-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYLLWQKDZVUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743012 | |

| Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-33-2 | |

| Record name | 1H-Benzotriazole, 1-cyclopentyl-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 6-Fluoro-1,2,3-benzotriazole Core

Step 2: Introduction of the Cyclopentyl Group via N-Alkylation

- The 6-fluoro-1,2,3-benzotriazole intermediate undergoes N-alkylation with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.

- Phase transfer catalysts or polar aprotic solvents like dimethylacetamide (DMA) can be employed to enhance reaction efficiency.

Step 3: Purification and Isolation

- The crude product is purified by standard techniques such as flash chromatography using silica gel with ethyl acetate/hexane gradients.

- The final compound is isolated as a crystalline solid with typical yields reported in related benzotriazole alkylation reactions exceeding 90%.

Related Synthetic Details and Reaction Conditions

| Preparation Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Diazotization and Cyclization | 3-fluorobenzene-1,2-diamine, HCl, 0–5 °C | Formation of 6-fluoro-1,2,3-benzotriazole core |

| N-Alkylation | Cyclopentyl bromide, NaOH or K2CO3, DMA, 60–80 °C | Selective N1-alkylation to yield 1-cyclopentyl derivative |

| Purification | Silica gel chromatography, ethyl acetate/hexane gradient | High purity crystalline product |

- Acidic hydrolysis and chlorination steps are reported in related cyclopentyl intermediate syntheses, indicating the possibility of multi-step preparation routes if starting from simpler precursors.

- Reaction temperatures for alkylation are typically moderate (60–80 °C) to avoid decomposition and side reactions.

- Use of phase transfer catalysts may improve yields and selectivity.

Research Findings and Optimization Notes

- The introduction of fluorine at the 6-position enhances biological activity and stability in benzotriazole derivatives.

- N-cyclopentyl substitution is achieved with high regioselectivity using controlled alkylation conditions, minimizing formation of dialkylated or positional isomers.

- Reaction monitoring by TLC and purification by flash chromatography are standard to ensure product integrity and yield optimization.

- Scale-up synthesis protocols for related benzotriazole compounds have demonstrated reproducibility from milligram to gram scale with yields above 90%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has shown that derivatives of benzotriazole, including 1-cyclopentyl-6-fluoro-1,2,3-benzotriazole, exhibit notable antibacterial properties. For instance, compounds with halogen substitutions demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The introduction of bulky substituents has been linked to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies indicate that certain benzotriazole derivatives possess significant antifungal effects against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL .

Antiviral Activity

In the realm of antiviral research, benzotriazole derivatives have been synthesized and tested against various viruses. For example, new compounds derived from the benzotriazole scaffold showed promising activity against Coxsackievirus B5 and Poliovirus with effective concentrations (EC50) in the low micromolar range .

Case Study 1: Antibacterial Efficacy

A study by Ochal et al. investigated a series of benzotriazole derivatives for their antibacterial properties. The results indicated that compounds with trifluoromethyl groups displayed MIC values comparable to established antibiotics like nitrofurantoin against MRSA strains .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Trifluoromethyl-benzotriazole | 12.5–25 | MRSA |

| Benzotriazole derivative A | 6.25 | E. coli |

Case Study 2: Antifungal Activity

Research conducted on various benzotriazole derivatives revealed that modifications at specific positions significantly enhanced antifungal activity. Compounds with methyl and chlorine substitutions were particularly effective against Candida species .

| Compound | MIC (μg/mL) | Target Fungus |

|---|---|---|

| 5-Methyl-benzotriazole | 12.5 | A. niger |

| 6-Chlorobenzotriazole | 25 | C. albicans |

Material Science Applications

Benzotriazoles are increasingly utilized in the development of polymers due to their unique electronic properties. Research has explored their role as additives in coatings and plastics to enhance UV stability and prevent degradation .

Case Study: Polymer Stability

A study highlighted the use of benzotriazole-based polymers in enhancing the UV stability of materials used in outdoor applications. The incorporation of these compounds resulted in significantly improved resistance to photodegradation compared to untreated polymers .

Mechanism of Action

The mechanism by which 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the benzotriazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-cyclopentyl-6-fluoro-1,2,3-benzotriazole and analogous benzotriazole derivatives:

Physicochemical Properties

- Melting Points : Nitroimidazole derivatives (e.g., compound 3a) exhibit higher melting points (167–169°C) due to strong intermolecular interactions from nitro and imidazole groups . Data for this compound is unavailable but expected to be lower due to reduced polarity.

- Electronic Effects : Fluorine at position 6 withdraws electron density, deactivating the aromatic ring toward electrophilic substitution compared to electron-donating groups (e.g., methyl in compound 3a) .

Quantum-Chemical Insights

Quantum-chemical calculations on 1-acetyl-1,2,3-benzotriazole highlight the influence of substituents on reactivity. The acetyl group’s electron-withdrawing nature polarizes the triazole ring, affecting reaction pathways .

Biological Activity

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9F N3

- CAS Number : 1375069-33-2

The presence of the cyclopentyl and fluorine groups contributes to its unique biological activity and pharmacological potential.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have demonstrated MIC values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It has shown effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger.

| Compound | MIC (μg/mL) |

|---|---|

| 1-Cyclopentyl-6-fluoro-BT | 12.5 - 25 |

| 5-Halogenomethylsulfonyl-BT | 1.6 - 25 |

These values suggest that modifications in the benzotriazole ring can enhance antifungal potency .

Anticancer Activity

The anticancer potential of benzotriazole derivatives is well-documented. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : Some derivatives exhibit IC50 values in the micromolar range, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering cellular responses to external stimuli.

These interactions lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies highlight the biological activity of benzotriazoles:

- A study by Ochal et al. demonstrated that specific benzotriazole derivatives showed superior antibacterial activity against MRSA compared to traditional antibiotics .

- Another investigation focused on the anticancer properties of benzotriazole derivatives against human leukemia cell lines, revealing significant cytotoxicity and apoptosis induction .

Q & A

Q. How to resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer : Conduct dose-response assays (IC₅₀) in triplicate across multiple cell lines (e.g., HEK293, HeLa). Apply statistical rigor (ANOVA with post-hoc Tukey test) and normalize to cytotoxicity controls (MTT assay). Use transcriptomics (RNA-seq) to identify cell-specific target expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.